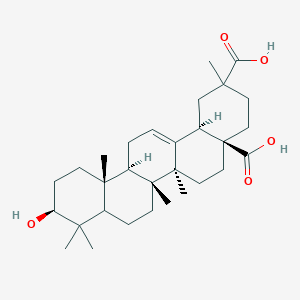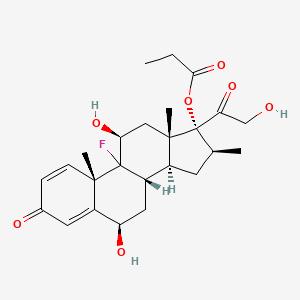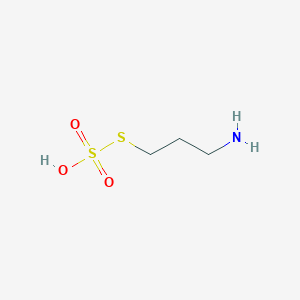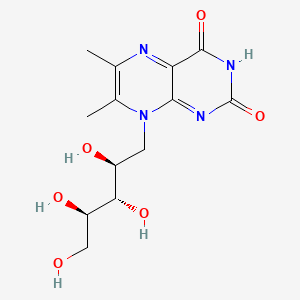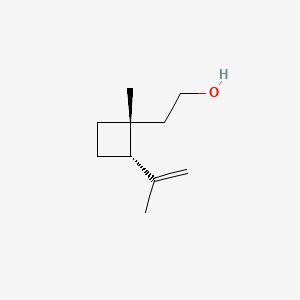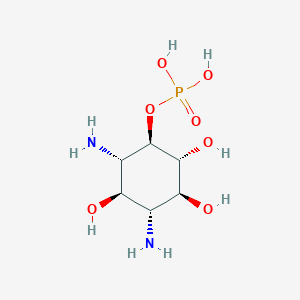
Streptamine 4-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptamine 4-phosphate is a scyllo-inositol phosphate. It derives from a streptamine.
Aplicaciones Científicas De Investigación
1. Streptomycin Biosynthesis
Streptamine 4-phosphate plays a crucial role in the biosynthesis of streptomycin, a widely used antibiotic. The process involves enzymatic reactions where streptamine is phosphorylated, forming intermediates essential in streptomycin synthesis (Walker & Škorvaga, 1973).
2. Central Scaffold of Aminoglycoside Antibiotics
Streptamine, including its phosphate derivatives, forms the central structure of aminoglycoside antibiotics. These antibiotics are significant for their broad antibacterial spectrum, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
3. Enzymatic Synthesis of Aminoglycosides
Streptamine 4-phosphate is involved in the enzymatic synthesis of aminoglycoside antibiotics. This process is fundamental in the production of various clinically important antibiotics with specific activities against resistant bacterial strains (Walker, 2002).
4. Molecular Structure Studies
Research on the molecular structure of Streptamine 4-phosphate contributes to the understanding of the configuration of deoxystreptamine, a component of several antibiotics. This knowledge is vital for the development of new antibiotics and understanding their mechanisms of action (Lemieux & Cushley, 1963).
Propiedades
Nombre del producto |
Streptamine 4-phosphate |
|---|---|
Fórmula molecular |
C6H15N2O7P |
Peso molecular |
258.17 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,5S,6R)-2,4-diamino-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15N2O7P/c7-1-3(9)2(8)6(5(11)4(1)10)15-16(12,13)14/h1-6,9-11H,7-8H2,(H2,12,13,14)/t1-,2+,3-,4+,5-,6-/m1/s1 |
Clave InChI |
UGKIWJFUWGWWEX-XJQRDMAOSA-N |
SMILES isomérico |
[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1O)O)OP(=O)(O)O)N)O)N |
SMILES canónico |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



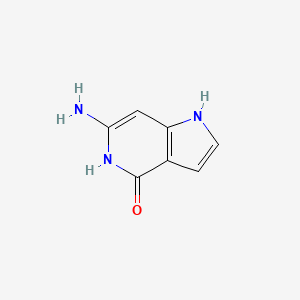
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
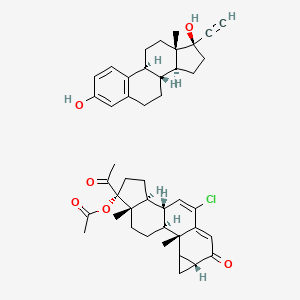
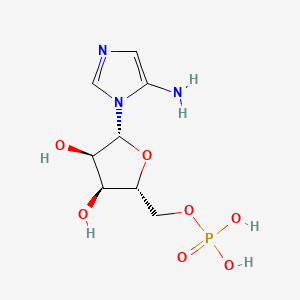
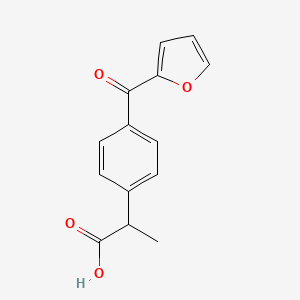
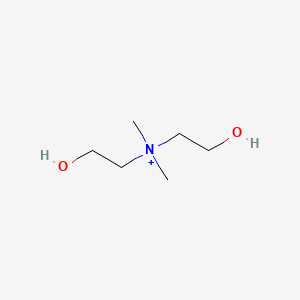
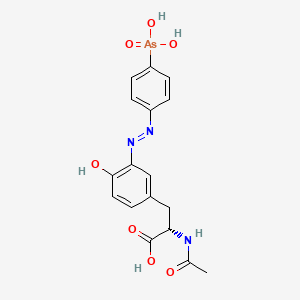
![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)
